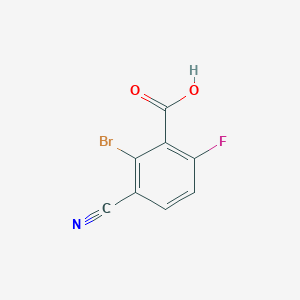
2-Bromo-3-cyano-6-fluorobenzoic acid
Descripción general
Descripción
2-Bromo-3-cyano-6-fluorobenzoic acid is an aromatic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitration, nitroreduction, bromination, diazo-deamination, and hydrolysis . Another method involves using m-fluorobenzotrifluoride as a starting material, followed by nitration, bromination, reduction, deamination, separation, and hydrolysis . These methods ensure high purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher efficiency, cost-effectiveness, and safety. Key steps include the use of sulfuric acid as a solvent during nitration and bromination, and reduced iron powder for reduction reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-cyano-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Hydrolysis: Requires acidic or basic conditions to convert the cyano group to a carboxylic acid.
Reduction: Utilizes reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of new aromatic compounds with various substituents.
Hydrolysis: Conversion to carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-Bromo-3-cyano-6-fluorobenzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: As an intermediate in the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-cyano-6-fluorobenzoic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of electron-withdrawing groups such as cyano and fluorine enhances its reactivity towards nucleophiles and electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluorobenzoic acid: Similar structure but lacks the cyano group.
2-Bromo-3-fluorobenzoic acid: Similar structure but lacks the cyano group.
2-Bromo-3-cyano-6-fluorobenzoic acid: The compound itself.
Uniqueness
This compound is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications .
Propiedades
IUPAC Name |
2-bromo-3-cyano-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNLOUDMMREBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)

![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)



![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)

